8,8-Dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid
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Overview
Description
Rac-(1R,3R,5S)-8,8-dioxo-8lambda6-thiabicyclo[321]octane-3-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rac-(1R,3R,5S)-8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process often starts with an acyclic starting material that contains the necessary stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Various methodologies have been reported, including the use of achiral tropinone derivatives in a desymmetrization process .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions: Rac-(1R,3R,5S)-8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions may involve nucleophiles such as amines or halides .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .
Scientific Research Applications
Rac-(1R,3R,5S)-8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it may serve as a precursor for the development of pharmaceuticals and other bioactive compounds . Industrial applications include its use in the production of specialty chemicals and materials .
Mechanism of Action
Comparison with Similar Compounds
Uniqueness: What sets Rac-(1R,3R,5S)-8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid apart is its unique sulfur-containing bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H12O4S |
---|---|
Molecular Weight |
204.25 g/mol |
IUPAC Name |
8,8-dioxo-8λ6-thiabicyclo[3.2.1]octane-3-carboxylic acid |
InChI |
InChI=1S/C8H12O4S/c9-8(10)5-3-6-1-2-7(4-5)13(6,11)12/h5-7H,1-4H2,(H,9,10) |
InChI Key |
UTQDPFJBVRHRES-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1S2(=O)=O)C(=O)O |
Origin of Product |
United States |
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